molecular formula C3H9BO2 B1301996 Isopropylboronic acid CAS No. 80041-89-0

Isopropylboronic acid

Cat. No.: B1301996
CAS No.: 80041-89-0
M. Wt: 87.92 g/mol
InChI Key: QIPHSSYCQCBJAX-UHFFFAOYSA-N
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Description

Isopropylboronic acid, also known as (1-methylethyl)boronic acid or propane-2-boronic acid, is an organoboron compound with the chemical formula C3H9BO2. This compound is characterized by the presence of a boronic acid group attached to an isopropyl group. It is a white, crystalline solid that is soluble in water and has a melting point of 95-100°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylboronic acid can be synthesized through several methods. One common method involves the reaction of isopropylmagnesium chloride with trimethyl borate, followed by hydrolysis. The reaction proceeds as follows:

(CH3)2CHMgCl + B(OCH3)3 → (CH3)2CHB(OCH3)2 + MgCl(OCH3)\text{(CH3)2CHMgCl + B(OCH3)3 → (CH3)2CHB(OCH3)2 + MgCl(OCH3)} (CH3)2CHMgCl + B(OCH3)3 → (CH3)2CHB(OCH3)2 + MgCl(OCH3)

(CH3)2CHB(OCH3)2 + 2H2O → (CH3)2CHB(OH)2 + 2CH3OH\text{(CH3)2CHB(OCH3)2 + 2H2O → (CH3)2CHB(OH)2 + 2CH3OH} (CH3)2CHB(OCH3)2 + 2H2O → (CH3)2CHB(OH)2 + 2CH3OH

Industrial Production Methods: In industrial settings, this compound is often produced using similar organometallic reactions, with careful control of reaction conditions to ensure high yield and purity. The use of inert atmospheres and low temperatures is common to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: Isopropylboronic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound derivatives.

    Reduction: It can be reduced to form isopropylborane.

    Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.

Major Products:

Scientific Research Applications

Isopropylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.

    Biology: It is used in the synthesis of biologically active molecules and as a building block in drug discovery.

    Medicine: It is involved in the development of boron-containing drugs, which have applications in cancer therapy and other medical treatments.

    Industry: It is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of isopropylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used in the reaction .

Comparison with Similar Compounds

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Properties

IUPAC Name

propan-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9BO2/c1-3(2)4(5)6/h3,5-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPHSSYCQCBJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370481
Record name Isopropylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80041-89-0
Record name Isopropylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROPYLBORONIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of isopropylboronic acid, specifically, impact the product selectivity in the studied Suzuki-Miyaura reaction?

A: The DFT study [] investigated the reaction between sterically hindered 2-bromo-1,3,5-trimethylbenzene and this compound, revealing that the steric bulk of the isopropyl group on the boronic acid plays a crucial role in determining product selectivity. The calculations demonstrated that the most sterically favored product (product-1) is the major product formed, while two other possible products (product-2 and product-3) are formed in much smaller quantities. This suggests that the bulky isopropyl group hinders certain reaction pathways during the reductive elimination step, leading to a preference for the formation of the least sterically hindered product.

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